3-(2,3,4-Trimethoxyphenyl)propan-1-ol
Overview
Description
3-(2,3,4-Trimethoxyphenyl)propan-1-ol is a chemical compound with the molecular formula C12H18O4 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of compounds similar to 3-(2,3,4-Trimethoxyphenyl)propan-1-ol, such as those containing the trimethoxyphenyl (TMP) group, has been discussed in various research studies . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .Molecular Structure Analysis
The molecular structure of 3-(2,3,4-Trimethoxyphenyl)propan-1-ol consists of a propanol group attached to a phenyl ring that is substituted with three methoxy groups . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2,3,4-Trimethoxyphenyl)propan-1-ol can be found in various chemical databases . For instance, its molecular weight is 226.27 .Scientific Research Applications
Construction of Fluorescent Systems : Horita et al. (2007) utilized 3-(2,3,4-Trimethoxyphenyl)propan-1-ol in constructing a fluorescent donor-acceptor system for producing dihydrofuran derivatives. This application is significant in organic synthesis and could be useful in the development of new fluorescent materials (Horita, Tsurugi, Funayama, Satoh, & Miura, 2007).
Beta-Adrenoreceptor Blocking Properties : Tucker and Coope (1978) investigated 3-(2,3,4-Trimethoxyphenyl)propan-1-ol for its beta-adrenoreceptor blocking properties and selectivity of action for the cardiac beta1 receptor. This research contributes to the field of cardiovascular pharmacology, suggesting potential therapeutic applications (Tucker & Coope, 1978).
Optical Purity for Research Applications : Clark‐Lewis and Ramsay (1965) noted that 3-(2,3,4-Trimethoxyphenyl)propan-2-ol is close to optical purity, making it suitable for use in various scientific research applications, particularly in stereochemical studies (Clark‐Lewis & Ramsay, 1965).
Light-Induced Transformation : Lander and Schreier (1991) demonstrated that light-induced transformation of 3-(2,3,4-Trimethoxyphenyl)propan-1-ol leads to the formation of various compounds, including oxidation products and addition products. This research is significant in understanding the photochemical behavior of this compound (Lander & Schreier, 1991).
Antimicrobial and Antioxidant Activities : Čižmáriková et al. (2020) synthesized compounds related to 3-(2,3,4-Trimethoxyphenyl)propan-1-ol and evaluated their antimicrobial and antioxidant activities. Although their activity levels were lower compared to some beta blockers, this research highlights the potential of 3-(2,3,4-Trimethoxyphenyl)propan-1-ol derivatives in biomedical applications (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).
Application in Nonlinear Optical Properties : Satheeshchandra et al. (2020) investigated the third-order nonlinear optical properties of a furan-based organic crystal, which may include derivatives of 3-(2,3,4-Trimethoxyphenyl)propan-1-ol. This study suggests potential applications in the field of photonics and optoelectronics (Satheeshchandra, Namratha, Haleshappa, Jayarama, Shetty, & Pinto, 2020).
Safety And Hazards
properties
IUPAC Name |
3-(2,3,4-trimethoxyphenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-14-10-7-6-9(5-4-8-13)11(15-2)12(10)16-3/h6-7,13H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJIPXOAKYNFFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCCO)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472883 | |
Record name | Benzenepropanol,2,3,4-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3,4-Trimethoxyphenyl)propan-1-ol | |
CAS RN |
106800-17-3 | |
Record name | Benzenepropanol,2,3,4-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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